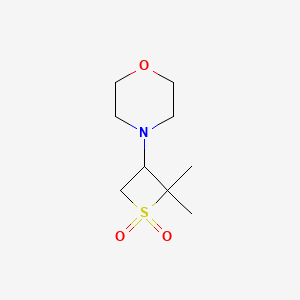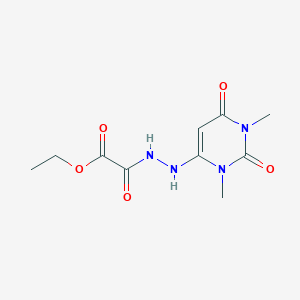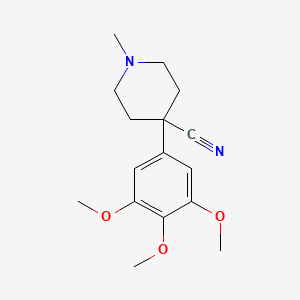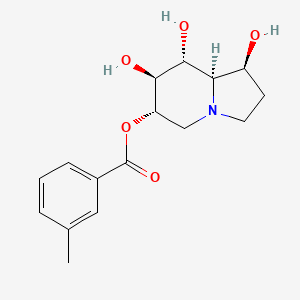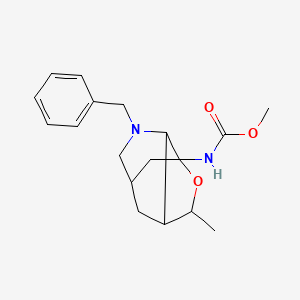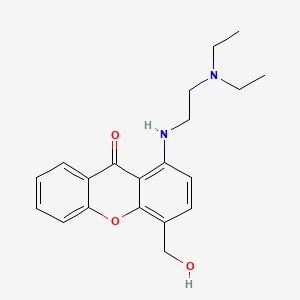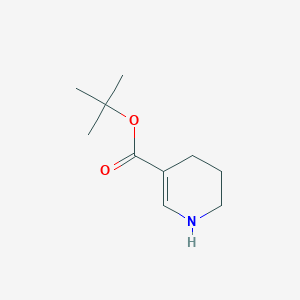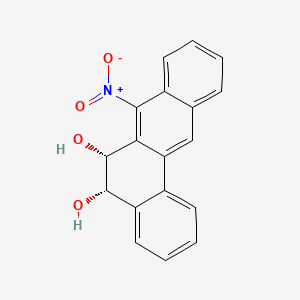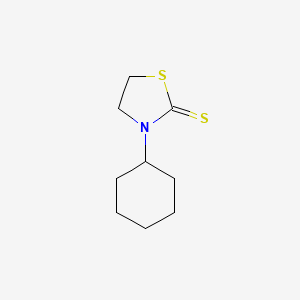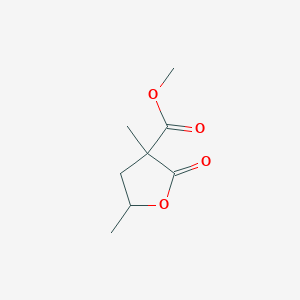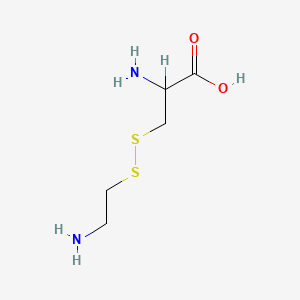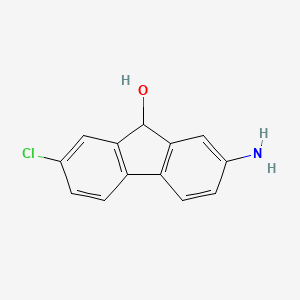![molecular formula C22H18N4O12 B12805947 [6-[(3,5-Dinitrobenzoyl)oxymethyl]cyclohex-3-en-1-yl]methyl 3,5-dinitrobenzoate CAS No. 7500-56-3](/img/structure/B12805947.png)
[6-[(3,5-Dinitrobenzoyl)oxymethyl]cyclohex-3-en-1-yl]methyl 3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lead(II) acetylacetonate can be synthesized through the reaction of lead(II) oxide or lead(II) acetate with acetylacetone in the presence of a suitable solvent. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The general reaction is as follows: [ \text{PbO} + 2 \text{C}_5\text{H}_8\text{O}_2 \rightarrow \text{Pb(C}_5\text{H}_7\text{O}_2\text{)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of Lead(II) acetylacetonate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques are common in industrial production to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
Lead(II) acetylacetonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lead(IV) compounds.
Reduction: It can be reduced to lead(0) or other lower oxidation states.
Substitution: It can undergo ligand exchange reactions with other chelating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve other diketones or similar chelating agents under mild conditions.
Major Products Formed
Oxidation: Lead(IV) acetylacetonate or other lead(IV) complexes.
Reduction: Metallic lead or lead(II) compounds.
Substitution: New lead complexes with different ligands
Scientific Research Applications
Lead(II) acetylacetonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other lead compounds and as a catalyst in various organic reactions.
Biology: Studied for its potential effects on biological systems, particularly in understanding lead toxicity.
Medicine: Investigated for its potential use in radiopharmaceuticals and as a contrast agent in imaging techniques.
Industry: Utilized in the production of lead-based materials and as a stabilizer in certain polymers
Mechanism of Action
The mechanism of action of Lead(II) acetylacetonate involves its ability to form stable complexes with various ligands. It can interact with biological molecules, leading to potential toxic effects. The molecular targets include enzymes and proteins that contain thiol groups, which can bind to the lead ion, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Lead(II) nitrate: Another lead(II) compound with different reactivity and applications.
Lead(II) oxide: Used in similar applications but with different chemical properties.
Lead(II) acetate: Commonly used in organic synthesis and as a reagent in analytical chemistry.
Uniqueness
Lead(II) acetylacetonate is unique due to its chelating properties, which allow it to form stable complexes with various ligands. This makes it particularly useful in catalysis and as a precursor for other lead-based compounds .
Properties
CAS No. |
7500-56-3 |
|---|---|
Molecular Formula |
C22H18N4O12 |
Molecular Weight |
530.4 g/mol |
IUPAC Name |
[6-[(3,5-dinitrobenzoyl)oxymethyl]cyclohex-3-en-1-yl]methyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C22H18N4O12/c27-21(15-5-17(23(29)30)9-18(6-15)24(31)32)37-11-13-3-1-2-4-14(13)12-38-22(28)16-7-19(25(33)34)10-20(8-16)26(35)36/h1-2,5-10,13-14H,3-4,11-12H2 |
InChI Key |
GLUGNZPCCXURMK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(C1COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])COC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



